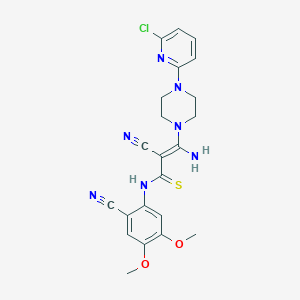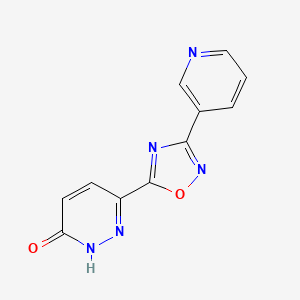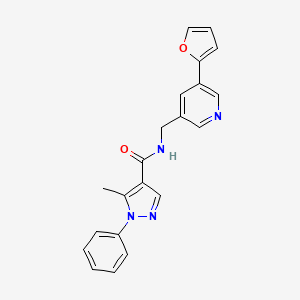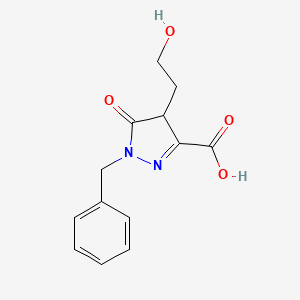
1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (FDMI) is a chemical compound that belongs to the class of tetrahydroisoquinolines. FDMI has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but several studies have suggested that it acts as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit acetylcholinesterase activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and the reduction of inflammation. 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency and selectivity for dopamine D2 receptors and sigma-1 receptors. However, one of the limitations of using 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which may make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as an antidepressant and anxiolytic agent. Further research is also needed to elucidate the exact mechanism of action of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and to develop more efficient synthesis methods for 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Méthodes De Synthèse
The synthesis of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process, which has been described in detail in several research papers. The first step involves the reaction of 3-fluorophenylacetonitrile with dimethyl malonate in the presence of sodium hydride to form the intermediate product, 3-fluorophenyl-3-hydroxypropanenitrile. This intermediate product is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to yield 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. Several studies have shown that 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOWTEDOGJLWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)


![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)


![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)

![2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2391306.png)
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2391308.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2391310.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2391311.png)
![4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide](/img/structure/B2391312.png)